2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane
Description
2-(2-Chloroethyl)-1,4-dioxaspiro[44]nonane is a chemical compound belonging to the class of spiroketals Spiroketals are characterized by a spiro-connected cyclic ether structure, which imparts unique chemical and physical properties
Properties
IUPAC Name |
3-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUWUXPLOSZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823377-09-8 | |
| Record name | 2-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 2-chloroethanol with a suitable spiroketal precursor under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the formation of the spiroketal ring. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the spiroketal ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted spiroketals with various functional groups.
Oxidation: Formation of spiroketal ketones or aldehydes.
Reduction: Formation of reduced spiroketal derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmaceutical Development
The compound serves as a scaffold for the development of new pharmaceuticals due to its structural features that allow for modifications leading to biologically active derivatives. Its chloroethyl group can participate in nucleophilic substitution reactions, making it a candidate for synthesizing various drug molecules. For instance, it has been proposed for use in the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones through gold-catalyzed cyclization methods.
1.2 Antihypertensive Activity
Research has indicated that derivatives of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane exhibit antihypertensive properties. For example, compounds structurally related to this compound have shown effectiveness in lowering blood pressure in animal models by depleting norepinephrine from sympathetic nerve endings . This suggests potential therapeutic applications in treating hypertension.
Material Science
2.1 Polymer Synthesis
The compound's unique structure allows it to be utilized in the synthesis of novel polymers and materials. Its ability to undergo polymerization reactions can lead to materials with specific mechanical and thermal properties suitable for various industrial applications.
2.2 Solubility Studies
Recent studies have explored the solubility of similar compounds in sustainable solvents, which may provide insights into the environmental impact of using such materials in industrial processes . The findings could lead to the development of greener alternatives in material science applications.
Synthetic Pathways
Several synthetic routes have been proposed for the preparation of this compound:
- Nucleophilic Substitution Reactions: The chloroethyl group can be replaced by various nucleophiles under appropriate conditions.
- Cyclization Reactions: The compound can be synthesized through cyclization processes involving malonic acid derivatives and other reagents to form spirocyclic structures.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The spiroketal structure may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A structurally similar spiroketal with different substituents.
2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane: A bromine-substituted analog with similar reactivity.
2-(2-Hydroxyethyl)-1,4-dioxaspiro[4.4]nonane: A hydroxyl-substituted analog with different chemical properties.
Uniqueness
2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activity. The spiroketal structure provides stability and rigidity, making it a valuable scaffold in synthetic and medicinal chemistry.
Biological Activity
2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a dioxaspiro framework, which contributes to its biological activity. The presence of the chloroethyl group is significant for its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound interacts with several biological molecules, including enzymes and receptors. Its mechanisms of action can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to altered metabolic pathways and physiological responses.
- Receptor Modulation : It may modulate the activity of G-protein coupled receptors (GPCRs), affecting intracellular signaling pathways and gene expression.
- Cytotoxic Effects : Studies have demonstrated that higher concentrations of this compound can induce cytotoxicity in various cell lines, suggesting potential applications in cancer therapy.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced enzyme activity in vitro | |
| GPCR Modulation | Altered signaling pathways in cellular models | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Metabolic Pathway Interaction | Involved in cytochrome P450 metabolism |
Case Studies
Several studies have explored the biological effects of this compound:
- Cancer Cell Line Study : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis at micromolar concentrations, suggesting its potential as an anticancer agent.
- Enzyme Interaction Study : Another study focused on the interaction between this compound and cytochrome P450 enzymes. The compound was shown to selectively inhibit certain isoforms, impacting drug metabolism and clearance rates.
- In Vivo Studies : Animal model studies demonstrated that at lower doses, the compound exhibited minimal toxicity while effectively modulating enzyme activities involved in drug metabolism.
Q & A
Q. What are the optimal synthetic routes for 2-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane, and how can purity be ensured?
Methodological Answer: Synthesis typically involves spiroketalization or radical-mediated intramolecular cyclization. For example, hydrogen atom transfer (HAT) reactions promoted by alkoxyl radicals can construct the spiro system (e.g., via C-25 alkoxyl radical intermediates in related compounds) . Key steps:
- Precursor design : Use chlorinated precursors (e.g., 2-chloroethyl epoxides) to introduce the chloroethyl group.
- Purification : Employ gradient elution in column chromatography (silica gel, hexane/EtOAc) to isolate the spiro compound. Purity can be verified via HPLC (C18 column, acetonitrile/water) and GC-MS (retention time matching).
- Yield optimization : Adjust reaction temperature (40–60°C) and radical initiators (e.g., AIBN) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- IR : C-O-C stretches (~1100 cm⁻¹) and C-Cl bonds (~650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₉H₁₃ClO₂: 212.06).
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis of this compound derivatives?
Methodological Answer: Stereochemistry is influenced by kinetic vs. thermodynamic control:
- Kinetic control : Use low temperatures (-20°C) and bulky bases (e.g., LDA) to favor less stable isomers (e.g., 22S-configuration in related spiro compounds) .
- Thermodynamic control : Acid-catalyzed equilibration (e.g., HCl in MeOH) drives formation of 22R-isomers due to ring strain minimization .
- Chiral auxiliaries : Introduce enantiopure ligands (e.g., BINOL) during cyclization to induce asymmetry.
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: The chloroethyl group undergoes SN2 reactions due to its primary alkyl chloride nature. Mechanistic studies include:
- Kinetic isotope effects (KIE) : Compare / using deuterated solvents to assess transition-state bonding.
- DFT calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks .
- Leaving group studies : Replace Cl with Br/I to evaluate leaving group ability (e.g., rate order: I > Br > Cl).
Q. How does the 1,4-dioxaspiro[4.4]nonane system influence conformational stability under varying pH conditions?
Methodological Answer:
- pH-dependent NMR : Monitor proton shifts in D₂O/CD₃OD mixtures. Acidic conditions (pH < 4) protonate the spiro oxygen, inducing ring-opening to form oxocarbenium ions .
- Molecular dynamics (MD) : Simulate spiro system puckering (e.g., AMBER force fields) to correlate with experimental coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
